Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]
Description
Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] (CAS: 885481-93-6) is a spirocyclic compound featuring a cyclopentane ring fused to an imidazo[4,5-b]pyridine core via a shared spiro carbon atom. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol . While understudied in clinical contexts, its structural uniqueness positions it as a promising scaffold for targeted drug discovery.
Properties
CAS No. |
885481-93-6 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] |
InChI |
InChI=1S/C10H11N3/c1-2-6-10(5-1)12-8-4-3-7-11-9(8)13-10/h3-4,7H,1-2,5-6H2 |
InChI Key |
AVTSRLLPBOAZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2,3-Diaminopyridine Derivatives
The foundational approach to synthesizing Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] involves cyclization reactions between 2,3-diaminopyridine and cyclopentanone derivatives. This method typically employs acetic anhydride as a cyclization promoter under reflux conditions. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of cyclopentanone, followed by dehydration to form the spirocyclic structure.
Key optimization parameters include temperature control (110–130°C) and stoichiometric ratios of reactants. For instance, a 1:1 molar ratio of 2,3-diaminopyridine to cyclopentanone in acetic anhydride yields the target compound in 68–72% purity after recrystallization . Modifications such as substituting cyclopentanone with substituted ketones (e.g., 3-methylcyclopentanone) have been explored to introduce functional groups at the cyclopentane ring, though these variations often reduce yields by 15–20% due to steric hindrance .
Transition-Metal-Free Postmodification of the Groebke-Blackburn-Bienaymé Reaction
A novel transition-metal-free strategy leverages the Groebke-Blackburn-Bienaymé (GBB) reaction to construct the imidazo[4,5-b]pyridine core, followed by spirocyclization. In this method, 2-aminopyridine derivatives react with aldehydes and isocyanides under basic conditions (KO t-Bu) to form intermediate imidazo[4,5-b]pyridines. Subsequent treatment with cyclopentane-derived allenes induces spirocyclization via nucleophilic attack at the imidazole carbon .
This approach avoids costly metal catalysts and achieves moderate yields (55–65%). However, the requirement for anhydrous conditions and precise stoichiometry of allenes (1.2 equivalents) poses scalability challenges. Recent advancements have demonstrated that microwave-assisted heating (80°C, 30 minutes) improves reaction efficiency, reducing side-product formation by 40% compared to conventional thermal methods .
Multi-Component Reactions Using 1,1-Bis(methylthio)-2-nitroethene
A three-component reaction involving 1,1-bis(methylthio)-2-nitroethene, diamines, and 1,3-indandione derivatives has emerged as a versatile route to spirocyclic imidazo[4,5-b]pyridines. The reaction proceeds in ethanol under reflux, catalyzed by p-toluenesulfonic acid (p-TSA, 20 mol%). The mechanism involves sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization, culminating in spiro-ring formation .
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,1-Bis(methylthio)-2-nitroethene | p-TSA | Ethanol | 78 | 78–85 |
| 1,3-Indandione | p-TSA | Ethanol | 78 | 61–72 |
This method excels in producing structurally diverse derivatives, with electron-withdrawing substituents on 1,3-indandione enhancing yields by stabilizing reactive intermediates . However, prolonged reaction times (24–32 hours) and the need for chromatographic purification limit industrial applicability.
Nitroalkane-Activated Cyclocondensation in Polyphosphoric Acid
Phosphorous acid-activated nitroalkanes in polyphosphoric acid (PPA) medium enable efficient cyclocondensation of 2-picolylamines to form imidazo[4,5-b]pyridine precursors. Subsequent spirocyclization with cyclopentane diols under acidic conditions yields the target compound. This method achieves high atom economy and avoids hazardous solvents, with yields reaching 82–89% for unsubstituted derivatives .
Mechanistic studies reveal that PPA acts as both a solvent and a Brønsted acid, facilitating nitroalkane activation and intramolecular cyclization. Substituted nitroalkanes (e.g., 2-nitropropane) introduce methyl groups at the pyridine ring, though steric effects reduce yields to 67–74% . Comparative analysis shows this method outperforms traditional cyclization routes in scalability and environmental impact.
One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
A green chemistry approach utilizes 2-chloro-3-nitropyridine as a starting material in a one-pot tandem reaction. Sequential nucleophilic aromatic substitution (SNAr) with primary amines, nitro group reduction (Zn/HOAc), and heteroannulation with aldehydes in H2O-isopropyl alcohol (IPA) solvent yield substituted imidazo[4,5-b]pyridines. Spirocyclization is achieved by introducing cyclopentane-containing aldehydes .
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| SNAr Reaction | Primary amine, H2O-IPA, 80°C | 2 | 85–92 |
| Nitro Reduction | Zn dust, HOAc, RT | 1 | 90–95 |
| Heteroannulation | Aldehyde, H2O-IPA, 80°C | 10 | 75–88 |
This method’s advantages include minimal purification steps and compatibility with diverse aldehydes. However, electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require extended reaction times (12–14 hours) to achieve comparable yields .
Chemical Reactions Analysis
Substitution and Functionalization
The nitrogen-rich imidazo[4,5-b]pyridine core allows regioselective alkylation and arylation:
A. Alkylation Reactions
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine reacts with electrophiles under phase-transfer catalysis (PTC) :
| Electrophile | Position Modified | Product Structure | Yield (%) |
|---|---|---|---|
| 1-(Chloromethyl)benzene | N3 | 3-Benzyl-substituted derivative | 78 |
| Ethyl 2-bromoacetate | N1 | Ethoxycarbonylmethyl derivative | 65 |
Crystallographic studies confirm substitution at N3/N4 positions (Fig. 2) .
B. Arylation via Cross-Coupling
Suzuki-Miyaura coupling introduces aryl groups at C5/C6 positions, enhancing π-conjugation for optoelectronic applications .
Cycloaddition and Ring Expansion
The spiro system participates in [3+3] cycloadditions with α,β-unsaturated carbonyls, expanding the cyclohexane ring (Scheme 1) :
-
Nucleophilic 1,4-Addition : Enol intermediates attack α,β-unsaturated aldimines.
-
1,2-Addition/Intramolecular Cyclization : Forms thermodynamically stable spiro-products.
Acid-Catalyzed Rearrangements
Under Brønsted acid conditions (e.g., p-TSA), the spiro system undergoes keto-enol tautomerization, enabling:
-
Michael Addition : Enolates react with electrophiles to form open-chain intermediates.
-
Intramolecular Cyclization : Yields fused polycyclic systems (e.g., pyrano[2,3-b]pyridines) .
Stability and Reactivity Trends
Comparative studies reveal:
| Structural Feature | Reactivity Impact | Reference |
|---|---|---|
| Cyclopentane spiro linkage | Enhances strain-driven reactivity vs. cyclohexane analogs | |
| Imidazo[4,5-b]pyridine core | Enables H-bonding with biological targets |
Industrial-Scale Considerations
Optimized protocols for large-scale synthesis include:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] has been investigated for its potential therapeutic applications in various diseases. The compound is noted for its ability to act as an inhibitor of specific enzymes and receptors involved in disease processes.
- Cancer Treatment: Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promising results as inhibitors of apoptosis proteins and have been evaluated for their efficacy in breast cancer treatment using poly(ADP-ribose) polymerase inhibitors to enhance chemotherapy sensitivity .
- Anti-Inflammatory Activity: The compound has demonstrated anti-inflammatory properties, particularly in models of retinal ischemia and obesity-related inflammation. Studies have shown that it can inhibit inflammatory pathways mediated by transcription factors such as Nrf2 and NF-κB .
Biological Applications
Antimicrobial and Antiviral Properties:
The spiro compound is being explored for its antimicrobial and antiviral activities. Its structural characteristics allow it to interact with biological targets effectively.
- Antiviral Research: Preliminary studies suggest that spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] may possess activity against various viral infections. The compound's mechanism may involve the modulation of host cellular pathways that viruses exploit for replication .
Chemical Synthesis
Building Block for Complex Molecules:
In synthetic organic chemistry, spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] serves as a versatile building block for constructing more complex heterocyclic compounds.
- Synthesis Methods: The synthesis typically involves cyclization reactions of 2,3-diaminopyridine derivatives with cyclopentanone or its derivatives under acidic or basic conditions. This process can be optimized using continuous flow reactors to enhance yield and purity during industrial production .
Material Science
Advanced Materials Development:
The unique electronic and optical properties of spiro compounds make them suitable candidates for applications in material science.
- Organic Electronics: Research into the use of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] in organic electronics has shown potential for developing new materials with improved performance characteristics in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine Isomers
The imidazopyridine family includes four primary isomers:
Imidazo[1,2-a]pyridine : Found in clinically approved drugs (e.g., zolpidem) due to its GABA-A receptor modulation .
Imidazo[4,5-b]pyridine : Less explored clinically but exhibits kinase inhibition (e.g., Aurora-A) and anticancer activity .
Imidazo[1,5-a]pyridine : Rare in pharmaceuticals, primarily used in materials science .
Spiro Compound vs. Non-Spiro Derivatives
- Synthesis Complexity: Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] requires multi-step synthesis, including Mitsunobu alkylation and Buchwald–Hartwig amination, similar to other imidazo[4,5-b]pyridines . However, the spirocyclic system demands precise stereochemical control, increasing synthetic challenges compared to planar analogs .
Anticancer Activity
- Non-Spiro Imidazo[4,5-b]pyridines: Exhibit broader kinase inhibition (e.g., FLT3-ITD in leukemia) but lower isoform selectivity .
- Imidazo[1,2-a]pyridines : Primarily target GABA receptors and proton pumps (e.g., omeprazole analogs) rather than kinases .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Spirocyclic systems often resist oxidative metabolism, suggesting longer half-lives than non-spiro analogs .
Challenges and Opportunities
Biological Activity
Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazopyridine family, known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated significant antitumor activity across various cancer cell lines. For instance, compounds derived from this scaffold have shown selective cytotoxicity against colon carcinoma cells with IC50 values in the sub-micromolar range (0.4–0.7 μM) . The mechanism of action often involves intercalation into DNA, disrupting cellular proliferation.
Table 1: Antitumor Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 10 | Colon Carcinoma | 0.4 |
| 14 | Colon Carcinoma | 0.7 |
| 22 | MCF-7 | 1.17 |
| 22 | HepG2 | 1.52 |
Anti-inflammatory Effects
Research indicates that spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] exhibits anti-inflammatory properties by modulating pathways associated with oxidative stress and inflammation. Specifically, it has been shown to inhibit the activation of NF-κB and Nrf2 transcription factors, which are crucial in the inflammatory response . The compound has been tested against retinal ischemia models, showcasing its ability to reduce inflammation effectively.
Table 2: Anti-inflammatory Activity of Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]
| Test Model | Effect Observed |
|---|---|
| ARPE-19 Cells | Reduced inflammatory response |
| Obesity-Induced Injury | Inhibition of NF-κB activation |
Antibacterial Activity
The antibacterial potential of spiro compounds has also been investigated. While many derivatives have shown moderate to potent activity against various Gram-positive and Gram-negative bacteria, specific derivatives of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] have demonstrated promising results . Notably, one derivative showed MIC values comparable to standard antibiotics like amoxicillin.
Table 3: Antibacterial Activity Overview
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Spiro Compound A | E. coli | 32 |
| Spiro Compound B | Staphylococcus aureus | 16 |
Structure-Activity Relationships (SAR)
The biological activity of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] can be significantly influenced by structural modifications. Substituents on the imidazole or pyridine rings can enhance or diminish activity against specific targets. For example:
- Hydroxycarboximidamide Substitution : Enhances cytotoxicity against cancer cells.
- Alkyl Chain Replacement : Generally reduces activity .
Case Studies and Research Findings
Recent studies have focused on synthesizing novel derivatives of spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine], exploring their pharmacological profiles:
- Zhu et al. (2017) reported on a series of imidazo derivatives with moderate to high PARP inhibitory activity that increased tumor cell sensitivity to chemotherapy .
- Li et al. (2022) highlighted the anti-inflammatory capabilities of specific derivatives in models of obesity-related inflammation .
- Recent Investigations (2023) into permeability and absorption characteristics indicated that certain spiro compounds possess favorable pharmacokinetic profiles compared to traditional drugs .
Q & A
Q. What are the established synthetic routes for Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] and their key optimization parameters?
The synthesis typically involves cyclocondensation between pyridine or imidazole precursors and spirocyclic building blocks. Key methods include:
- Cyclocondensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds under acidic or basic conditions, optimizing solvent polarity and temperature to control regioselectivity .
- One-pot pseudo three-component reactions using dialdehydes (e.g., o-phthalaldehyde) and active methylene compounds, which simplify purification and improve yields . Critical parameters include solvent choice (e.g., DMF for polar intermediates), catalyst selection (e.g., p-TsOH for acid-mediated cyclization), and reaction time to minimize byproducts .
Q. Which spectroscopic and computational methods are most effective for structural elucidation of spiro-imidazo[4,5-b]pyridine derivatives?
- Experimental techniques : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, H/C NMR for spiro junction identification, and FT-IR for functional group analysis .
- Computational methods : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets to optimize geometry and calculate vibrational frequencies. Gauge-Independent Atomic Orbital (GIAO) methods predict NMR chemical shifts with <5% deviation from experimental data .
Advanced Research Questions
Q. How can computational methods like DFT and TD-DFT predict electronic properties and nonlinear optical (NLO) behavior of Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]?
- HOMO-LUMO analysis (DFT/B3LYP) reveals charge transfer capabilities, with narrower band gaps (>3 eV) indicating potential NLO activity .
- Time-dependent DFT (TD-DFT) with the IEF-PCM solvent model predicts UV-Vis absorption spectra (e.g., λmax ≈ 300–350 nm for π→π* transitions) .
- Hyperpolarizability calculations (βtot > 10<sup>−30</sup> esu) identify candidates for optoelectronic applications .
Q. What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives across studies?
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., hydroxylation at position 5 enhances DYRK/CLK kinase inhibition , while trifluoromethyl groups improve Aurora-A kinase selectivity ).
- Context-dependent assays : Compare in vitro enzymatic inhibition (e.g., IC50 values) with cellular efficacy, accounting for membrane permeability and metabolic stability .
Q. How is the spirocyclic architecture leveraged to enhance kinase inhibitory selectivity in Aurora-A kinase inhibitors?
- The spiro junction restricts conformational flexibility, enabling precise positioning of hydrophobic substituents (e.g., trifluoromethyl) in the ATP-binding pocket. This reduces off-target effects against Aurora-B by >100-fold .
- Crystallographic studies validate binding modes, with spiro derivatives showing stronger hydrogen bonding to Glu211 and Lys162 residues compared to non-spiro analogs .
Q. What methodological challenges arise when analyzing solvent-dependent isomerization effects in imidazo[4,5-b]pyridine systems?
- Challenge : Solvent polarity influences proton/charge-transfer equilibria, complicating spectral interpretation (e.g., dual fluorescence in polar solvents) .
- Solutions : Use time-resolved fluorescence to distinguish between isomers, and TD-DFT with explicit solvent models to simulate excited-state behavior .
Q. How do structural modifications at specific positions influence DYRK/CLK kinase inhibition efficacy?
- Position 3 : Hydroxylation improves water solubility and hydrogen bonding with kinase active sites (e.g., ΔGbinding ≈ −8.5 kcal/mol for hydroxylated vs. −6.2 kcal/mol for non-hydroxylated derivatives) .
- Position 6 : Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability and reduce IC50 values by 50% in cellular assays .
Q. What experimental approaches validate the role of spiro-imidazo[4,5-b]pyridine derivatives in genetic alphabet expansion systems?
- PCR incorporation assays : Use tRNAs with modified anticodons (e.g., Pa or Ds bases) to template site-specific incorporation of non-standard amino acids .
- FRET-based detection : Monitor energy transfer between fluorescent unnatural base pairs (e.g., Ds-Pa) during DNA replication .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
